p-Dodecylbenzenesulphonyl chloride
Overview
Description
P-Dodecylbenzenesulphonyl chloride, also known as 4-Dodecylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C18H29ClO2S and a molar mass of 344.94 . It is used in various chemical reactions due to its properties .
Synthesis Analysis
The synthesis of p-Dodecylbenzenesulphonyl chloride involves complex chemical reactions. The sulfonic acid group and its derivatives play a crucial role in the synthesis process . An alternative synthetic process involves the use of chlorosulfonic acid, which results in serious environmental problems due to the large amount of HSO3Cl used .Molecular Structure Analysis
The molecular structure of p-Dodecylbenzenesulphonyl chloride is determined by various factors. Computational methods such as the B3LYP method with the 6-311++G (d,p) basis set are used to compute the molecular structure, conformational stability, and vibrational wave numbers for the rotational isomers .Chemical Reactions Analysis
P-Dodecylbenzenesulphonyl chloride is involved in various chemical reactions. For instance, it can be derivatized with 1-propanol in pyridine for GC-MS analysis .Physical And Chemical Properties Analysis
P-Dodecylbenzenesulphonyl chloride has a predicted density of 1.064±0.06 g/cm3, a melting point of 33°C, and a boiling point of 205°C at a pressure of 0.2 Torr .Scientific Research Applications
Alkane Functionalisation
Scientific Field
Organometallic and Coordination Chemistry
Application Summary
The conversion of low-value saturated hydrocarbons into valuable chemicals is of great interest in this field. Transition metal catalysed C sp 3 –H bond functionalisation has become a powerful tool for alkane transformations .
Methods of Application
Methods for alkane functionalisation include radical initiated C–H functionalisation, carbene/nitrene insertion, and transition metal catalysed C–H bond activation .
Results or Outcomes
This application has the potential to be a revolutionary technology in the chemical industry. For instance, selectively converting propane to propene is a process with tremendous applicability due to the huge demand of propene for the production of polypropene and commodity chemicals .
Preparation of 4-Dodecylbenzenesulfonyl Azides
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl azides are prepared from 4-Dodecylbenzenesulfonyl chlorides .
Methods of Application
The hexane solution from the preparation of 4-Dodecylbenzenesulfonyl chlorides is charged with a solution of sodium azide (NaN 3) in water and a phase transfer catalyst (Aliquat 336). The reaction progress is monitored by thin layer chromatography .
Results or Outcomes
Approximately 4 hours at 25°C is required to complete the reaction. The two-phase mixture is transferred to a separatory funnel and the aqueous layer is removed. The hexane layer is washed with aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate .
Etching 4H-SiC for Photoconductive Semiconductor Switch Applications
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used in the etching process of 4H-SiC, a material used in photoconductive semiconductor switches .
Methods of Application
The specific methods of application are not detailed in the available resources.
Results or Outcomes
The specific results or outcomes are not detailed in the available resources.
Synthesis of Surfactants
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used in the synthesis of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Results or Outcomes
The production of surfactants using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .
Synthesis of Dyes
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used in the synthesis of dyes . Dyes are substances that, when applied to a substrate provide color by a process that alters, at least temporarily, any crystal structure of the colored substances .
Results or Outcomes
The production of dyes using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .
Synthesis of Agrochemicals
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area .
Results or Outcomes
The production of agrochemicals using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .
Catalyst for Alkane Dehydrogenation
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used as a ligand in the formation of catalysts for alkane dehydrogenation . This process is important for the conversion of alkanes into alkenes, a class of compounds with a wide range of industrial applications .
Results or Outcomes
The catalysts exhibit high kinetic selectivity for valuable α-olefins in the early stages of the dehydrogenation of linear alkanes .
Synthesis of Deep Eutectic Solvents
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride can potentially be used in the synthesis of deep eutectic solvents . These solvents are a type of ionic liquids with a wide range of applications in green chemistry .
Results or Outcomes
Synthesis of Sulfonates
Scientific Field
Application Summary
4-Dodecylbenzenesulfonyl chloride is used in the synthesis of sulfonates . Sulfonates are a class of organic compounds that are used in a variety of applications, including detergents, dyes, and drugs .
Safety And Hazards
properties
IUPAC Name |
4-dodecylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSKIZWQATQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200492 | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dodecylbenzenesulphonyl chloride | |
CAS RN |
52499-14-6 | |
Record name | 4-Dodecylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52499-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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